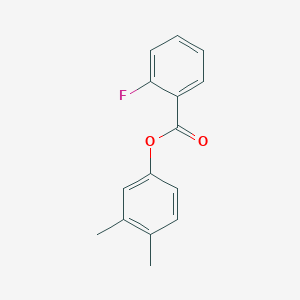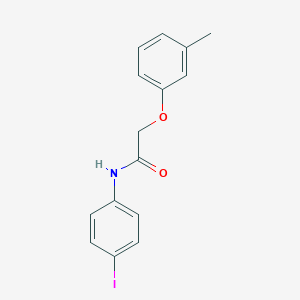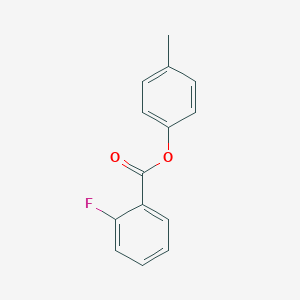![molecular formula C8H10N2O2S3 B269526 O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate, commonly known as OTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTD belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of OTD is not fully understood. However, it is believed that OTD exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer. OTD has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. OTD has also been shown to increase the activity of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
OTD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. OTD has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. OTD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. OTD has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
OTD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, OTD has some limitations for lab experiments. It is a highly reactive compound that can interact with other compounds in the lab. It is also poorly soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of OTD. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, arthritis, and colitis. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the development of new formulations of OTD that improve its solubility and stability could lead to new applications in drug delivery. Finally, the development of new analogs of OTD with improved properties could lead to the development of more potent and selective compounds.
Synthesis Methods
OTD can be synthesized using a simple two-step reaction. The first step involves the reaction of ethyl chloroformate with 2-mercaptothiazoline to form ethyl S-(2-mercaptothiazol-2-yl) carbamate. The second step involves the reaction of ethyl S-(2-mercaptothiazol-2-yl) carbamate with 2-oxo-2-(1,3-thiazol-2-ylamino) acetic acid to form OTD.
Scientific Research Applications
OTD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. OTD has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. OTD has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis.
properties
Molecular Formula |
C8H10N2O2S3 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
O-ethyl [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C8H10N2O2S3/c1-2-12-8(13)15-5-6(11)10-7-9-3-4-14-7/h3-4H,2,5H2,1H3,(H,9,10,11) |
InChI Key |
CSHIPZQPEWKALP-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC=CS1 |
Canonical SMILES |
CCOC(=S)SCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)



![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)